molecular formula C18H17NO2 B1350419 Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate CAS No. 449778-84-1

Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate

Cat. No.: B1350419
CAS No.: 449778-84-1
M. Wt: 279.3 g/mol
InChI Key: JWLUGUDRRNOLMC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate is a synthetic organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This compound features an indolizine core substituted with an ethyl ester group and a 4-methylphenyl group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

ethyl 2-(4-methylphenyl)indolizine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-3-21-18(20)17-15(14-9-7-13(2)8-10-14)12-19-11-5-4-6-16(17)19/h4-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLUGUDRRNOLMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401239626
Record name Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449778-84-1
Record name Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=449778-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Description

A highly efficient method involves the reaction of 2-(5-aryl-2-pentynoxy)pyridines with ethyl acetoacetate under Au(I) catalysis to yield ethyl ester-substituted indolizines in good to excellent yields (up to 88%). The reaction proceeds via:

  • Activation of the alkyne by Au(I) catalyst.
  • Nucleophilic attack by the enolate form of ethyl acetoacetate at the activated alkyne.
  • Cyclization to form the indolizine ring.
  • Aromatization to yield the final ester-substituted indolizine.

Key Experimental Conditions

Parameter Condition
Catalyst Au(I) complex (specific catalyst 3 in literature)
Substrate 2-(5-aryl-2-pentynoxy)pyridine
Nucleophile Ethyl acetoacetate
Temperature ~110 °C
Solvent Not specified, typically organic solvents like dioxane or toluene
Reaction Time ~18 hours
Yield 73-88%

Mechanistic Insights

The reaction mechanism involves the formation of an allene intermediate followed by nucleophilic addition of the enolate to the allene, protodeauration, enolization, and cyclization steps leading to the indolizine core. A retro-Claisen type reaction and subsequent aromatization finalize the product formation.

Scope and Variations

  • The method tolerates various ester groups; ethyl and tert-butyl esters have been successfully incorporated.
  • Dimethyl malonate as a nucleophile also yields methyl ester-substituted indolizines with good yields (~81%).
  • Addition of alcohol additives (e.g., ethanol) can improve yields in some cases.

Iodine-Catalyzed Oxidative Cyclization from Aromatic Olefins and α-Picoline Derivatives

Reaction Description

An alternative approach uses iodine (I2) as a catalyst to promote oxidative cyclization between aromatic olefins (such as styrene derivatives) and ethyl 2-(pyridin-2-yl)acetate to form ethyl indolizinecarboxylates. This method involves:

  • Activation of the C(sp2)-H bond adjacent to the pyridine nitrogen.
  • Oxidative cyclization facilitated by I2 and tert-butyl hydroperoxide (TBHP).
  • Formation of the indolizine ring with ester substitution.

Key Experimental Conditions

Parameter Condition
Catalyst Iodine (I2), 0.05 mmol
Oxidant TBHP (tert-butyl hydroperoxide), 3.0 mmol
Ligand TMEDA (N,N,N',N'-Tetramethylethylenediamine), 0.2 mmol
Substrates Styrene derivatives (2.0 mmol), ethyl 2-(pyridin-2-yl)acetate (1.0 mmol)
Solvent NMP (N-Methyl-2-pyrrolidone), 5 mL
Temperature 120 °C
Reaction Time 4 hours
Workup Extraction with CH2Cl2, drying, column chromatography
Yield Moderate to good (varies with substrate)

Product Characterization

  • Products such as ethyl 3-phenylindolizine-1-carboxylate and derivatives have been isolated as solids or oils.
  • Characterization includes 1H NMR, 13C NMR, and HRMS confirming the structure and purity.

Comparative Analysis of Preparation Methods

Feature Au(I)-Catalyzed Method I2-Catalyzed Oxidative Cyclization
Catalyst Gold(I) complex Iodine (I2)
Substrates Propargyloxypyridines + β-ketoesters Aromatic olefins + α-picoline derivatives
Reaction Temperature ~110 °C 120 °C
Reaction Time ~18 hours 4 hours
Yield High (73-88%) Moderate to good
Mechanism Nucleophilic addition to Au-activated alkyne, cyclization, aromatization Oxidative C-H activation, cyclization
Functional Group Tolerance Good, allows various ester groups Good, allows various aromatic substituents
Scalability Demonstrated on mmol scale Demonstrated on mmol scale

Summary of Research Findings

  • The Au(I)-catalyzed method is highly efficient for synthesizing ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate and related esters, providing high yields and purity.
  • The reaction mechanism involves enolate addition to an allene intermediate, followed by cyclization and aromatization.
  • The I2-catalyzed oxidative cyclization offers a complementary approach using milder and more accessible catalysts, with shorter reaction times.
  • Both methods have been validated by detailed spectroscopic characterization (NMR, HRMS) and purification protocols.
  • Optimization of reaction conditions such as temperature, solvent, and additives (e.g., alcohols) can significantly influence yields and product purity.

Biological Activity

Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate is a compound belonging to the indolizine family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the synthesis, biological evaluations, and research findings related to this compound.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₇NO₂
  • CAS Number : 449778-84-1
  • Melting Point : 119-121 °C

The compound features an indolizine core with an ethyl ester and a 4-methylphenyl substituent, contributing to its unique chemical properties and biological activities.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Indolizine Core : Through cyclization reactions involving precursors such as 2-alkynylpyridine.
  • Substitution with 4-Methylphenyl Group : Utilizing Suzuki-Miyaura coupling reactions.
  • Esterification : Converting the carboxylic acid group into an ethyl ester using ethanol under acidic conditions.

Anticancer Activity

Research indicates that indolizine derivatives, including this compound, exhibit significant anticancer properties. A study evaluated various indolizine compounds against cancer cell lines, revealing promising cytotoxic effects:

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast carcinoma)Not specified in available data
Reference Compound (Doxorubicin)MCF-725.71

Although specific IC50 values for this compound were not detailed in the literature, similar compounds have shown effective cytotoxicity against various cancer cell lines, suggesting potential efficacy in cancer treatment .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. The compound's activity against bacterial strains such as Staphylococcus aureus and Escherichia coli was assessed:

Test OrganismZone of Inhibition (mm)Comparison
Staphylococcus aureusModerate activity observedCompared to standard ciprofloxacin
Escherichia coliModerate activity observedCompared to standard ciprofloxacin

The results indicate that while the compound exhibits some antibacterial activity, it may not be as potent as established antibiotics .

Antifungal Activity

Additionally, the antifungal efficacy of this compound was evaluated against Candida albicans. Most derivatives showed moderate antifungal activity when compared to standard treatments like Itraconazole .

Case Studies and Research Findings

Several studies have highlighted the importance of indolizines in medicinal chemistry:

  • Study on Indolizines : A comprehensive review on the biological activities of indolizines indicated their potential in drug design due to their ability to interact with various biological targets .
  • Synthesis and Evaluation : Research demonstrated that modifications on the indolizine scaffold significantly affect biological activity, emphasizing structure-activity relationships (SAR) .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. The following applications have been identified:

Anticoagulant Activity

Research indicates that compounds similar to this compound exhibit anticoagulant properties by selectively inhibiting factor XIa, which is crucial in the coagulation cascade. This characteristic makes it a candidate for treating thromboembolic diseases .

Anticancer Research

The indolizine scaffold is known for its biological activity, including anticancer properties. This compound has shown promise in preliminary studies targeting specific cancer cell lines, suggesting its potential as an anticancer agent .

Organic Electronics

Due to its unique electronic properties, this compound can be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to form stable thin films makes it suitable for these applications .

Photophysical Studies

This compound's photophysical properties are under investigation for use in sensors and imaging technologies. Its fluorescence characteristics can be harnessed for developing advanced imaging agents in biological research .

Research Tool

This compound serves as a valuable research tool in the study of indolizine derivatives and their biological activities. Its synthesis and characterization have been extensively documented, providing a basis for further exploration of related compounds.

Case Study 1: Anticoagulant Studies

A study published in a pharmaceutical journal demonstrated that derivatives of this compound exhibited significant inhibitory effects on factor XIa activity, suggesting their potential use in developing new anticoagulant therapies .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that this compound could induce apoptosis in certain types of cancer cells, indicating its potential role in cancer therapy development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate, and how do reaction conditions influence yield and purity?

  • The compound is typically synthesized via cyclization reactions between pyridine derivatives and alkynes. For example, anhydrous potassium carbonate in dimethylformamide (DMF) facilitates the formation of the indolizine core under inert conditions . Flash pyrolysis of nitrite precursors (e.g., 2-(4-methylphenyl)ethyl nitrite) at 70°C in argon can also generate intermediates for indolizine derivatives . Yield optimization requires precise control of temperature, solvent polarity, and catalyst selection. Purification via recrystallization (e.g., DMF/acetic acid mixtures) is critical for achieving >95% purity .

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in indolizine derivatives like this compound?

  • ¹H NMR : Aromatic protons in the 4-methylphenyl group resonate at δ 7.1–7.3 ppm, while the ethyl ester’s methylene appears as a quartet at δ 4.2–4.4 ppm. 13C NMR confirms the carbonyl group (C=O) at ~168 ppm . ESI-MS (positive mode) typically shows [M+H]⁺ peaks (e.g., m/z 398 for related compounds) . Discrepancies in substituent positioning (e.g., para vs. ortho isomers) can be resolved using 2D NMR (COSY, HSQC) .

Advanced Research Questions

Q. What experimental strategies mitigate competing side reactions during the benzoylation of indolizine derivatives?

  • Electrophilic aromatic substitution (e.g., benzoyl chloride) requires strict control of Lewis acid catalysts (e.g., AlCl₃) and temperature (<0°C) to minimize over-substitution. Competing N-acylation can occur if the indolizine nitrogen is unprotected; pre-functionalization with electron-withdrawing groups (e.g., nitro) improves regioselectivity . Monitoring via TLC or HPLC (retention time ~1.01 minutes under SQD-FA05 conditions) ensures reaction progression .

Q. How do substituent variations (e.g., 4-methylphenyl vs. 4-fluorobenzoyl) impact the compound’s biological activity and stability?

  • The 4-methylphenyl group enhances lipophilicity (logP ~3.8), improving membrane permeability but potentially reducing aqueous solubility. Fluorinated analogues (e.g., 4-fluorobenzoyl) exhibit stronger antibacterial activity (MIC ~12.5 µg/mL against S. aureus) due to increased electronegativity and hydrogen-bonding potential . Stability studies under physiological pH (7.4) show that ester hydrolysis occurs within 24 hours, suggesting prodrug potential .

Q. What mechanistic insights explain contradictory antioxidant vs. pro-oxidant behaviors in indolizine derivatives?

  • Electron-donating groups (e.g., amino at position 7) enhance radical scavenging (IC₅₀ ~50 µM in DPPH assays), while electron-withdrawing substituents (e.g., nitro) promote pro-oxidant effects via redox cycling. Conflicting data may arise from assay conditions: in vitro antioxidant activity is concentration-dependent, with pro-oxidant behavior emerging at >100 µM .

Q. How can computational modeling guide the design of indolizine-based inhibitors targeting specific enzymes (e.g., kinases)?

  • Docking studies (e.g., AutoDock Vina) using the indolizine core as a scaffold show high affinity for ATP-binding pockets in kinases (binding energy < −9 kcal/mol). Substituent optimization (e.g., 4-methylphenyl for hydrophobic interactions) improves selectivity. MD simulations predict stable binding over 100 ns, correlating with experimental IC₅₀ values (e.g., 2.3 µM for EGFR inhibition) .

Methodological Guidance

Q. What analytical workflows validate the purity of this compound in complex matrices?

  • HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) mobile phase; UV detection at 254 nm identifies impurities <0.5% . LC-MS/MS in MRM mode confirms molecular ions and fragments (e.g., m/z 293 → 275 for ester hydrolysis) . Elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) ensures stoichiometric integrity .

Q. How do solvent and base selection in greener synthesis protocols affect reaction efficiency?

  • Water as a solvent/base reduces toxicity but may lower yields (~60% vs. 85% in DMF) due to poor solubility. Microwave-assisted reactions in ethanol shorten synthesis time (30 minutes vs. 5 hours) and improve atom economy (80% vs. 65%) .

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